Methyl 3-(isoquinolin-1-yl)prop-2-enoate
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Overview
Description
Methyl 3-(isoquinolin-1-yl)prop-2-enoate is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl ester group attached to a prop-2-enoate chain, which is further connected to an isoquinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(isoquinolin-1-yl)prop-2-enoate typically involves the reaction of isoquinoline with methyl acrylate under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, where the isoquinoline nitrogen attacks the electrophilic carbon of the acrylate, followed by elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(isoquinolin-1-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the prop-2-enoate chain to a single bond, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 3-(isoquinolin-1-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(isoquinolin-1-yl)prop-2-enoate involves its interaction with various molecular targets. The isoquinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, known for its wide range of biological activities.
Methyl 3-(quinolin-1-yl)prop-2-enoate: A similar compound with a quinoline ring instead of an isoquinoline ring.
Ethyl 3-(isoquinolin-1-yl)prop-2-enoate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
Methyl 3-(isoquinolin-1-yl)prop-2-enoate is unique due to its specific ester and isoquinoline structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
84835-20-1 |
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Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
methyl 3-isoquinolin-1-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)7-6-12-11-5-3-2-4-10(11)8-9-14-12/h2-9H,1H3 |
InChI Key |
OPUVMUVTNJDESG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=NC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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